molecular formula C17H13NO3 B5603231 methyl 1-benzoyl-1H-indole-3-carboxylate

methyl 1-benzoyl-1H-indole-3-carboxylate

Cat. No.: B5603231
M. Wt: 279.29 g/mol
InChI Key: VHJJWTSUMOBJLK-UHFFFAOYSA-N
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Description

Methyl 1-benzoyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzoyl group attached to the nitrogen atom of the indole ring and a methyl ester group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzoyl-1H-indole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzoyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl 1-benzoyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-benzoyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-benzyl-1H-indole-3-carboxylate
  • Methyl 1-(4-fluorobenzoyl)-1H-indole-3-carboxylate
  • Methyl 1-(4-methoxybenzoyl)-1H-indole-3-carboxylate

Uniqueness

Methyl 1-benzoyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzoyl group at the nitrogen atom and the methyl ester at the 3-position of the indole ring can result in distinct pharmacological properties compared to other indole derivatives .

Properties

IUPAC Name

methyl 1-benzoylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)14-11-18(15-10-6-5-9-13(14)15)16(19)12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJJWTSUMOBJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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